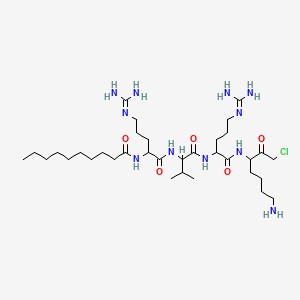
decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl involves the coupling of decanoyl chloride with a peptide sequence containing arginine, valine, lysine, and arginine residuesThe reaction conditions typically include the use of organic solvents and protective groups to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The compound is then lyophilized and stored under specific conditions to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl primarily undergoes substitution reactions due to the presence of the chloromethylketone group. It can also participate in hydrolysis reactions under acidic or basic conditions .
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as amines or thiols.
Hydrolysis Reactions: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.
Major Products Formed
The major products formed from these reactions include substituted derivatives of the original compound and hydrolyzed fragments .
Scientific Research Applications
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl has a wide range of scientific research applications:
Chemistry: Used as a reagent in peptide synthesis and as a model compound for studying protease inhibitors.
Biology: Employed in the study of viral infections and the role of furin in viral maturation.
Medicine: Investigated for its potential as an antiviral agent against flaviviruses.
Industry: Utilized in the development of antiviral drugs and diagnostic tools.
Mechanism of Action
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl exerts its effects by binding to the catalytic site of furin, thereby inhibiting its activity. This inhibition prevents the cleavage of viral glycoproteins, which is essential for viral maturation and infectivity. The compound specifically targets the prM protein of flaviviruses, blocking its conversion to the M protein and thus hindering the formation of infectious viral particles .
Comparison with Similar Compounds
Similar Compounds
Decanoyl-Arg-Val-Arg-Lys-chloromethylketone: Another furin inhibitor with similar antiviral properties.
2,5-dideoxystreptamine derivatives: Synthetic small molecule furin inhibitors with comparable potency.
Uniqueness
Decanoyl-DL-Arg-DL-Val-DL-Arg-DL-Lys-CH2Cl is unique due to its specific peptide sequence and the presence of the chloromethylketone group, which provides strong and selective inhibition of furin. This specificity makes it a valuable tool in antiviral research and drug development .
Properties
Molecular Formula |
C34H66ClN11O5 |
|---|---|
Molecular Weight |
744.4 g/mol |
IUPAC Name |
N-[1-[[1-[[1-[(7-amino-1-chloro-2-oxoheptan-3-yl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]decanamide |
InChI |
InChI=1S/C34H66ClN11O5/c1-4-5-6-7-8-9-10-18-28(48)43-25(16-13-20-41-33(37)38)31(50)46-29(23(2)3)32(51)45-26(17-14-21-42-34(39)40)30(49)44-24(27(47)22-35)15-11-12-19-36/h23-26,29H,4-22,36H2,1-3H3,(H,43,48)(H,44,49)(H,45,51)(H,46,50)(H4,37,38,41)(H4,39,40,42) |
InChI Key |
GEJSMIRQBNBYGT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















